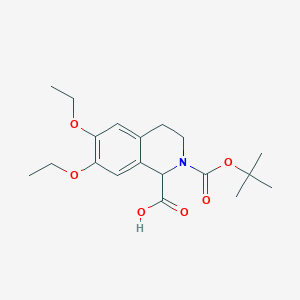

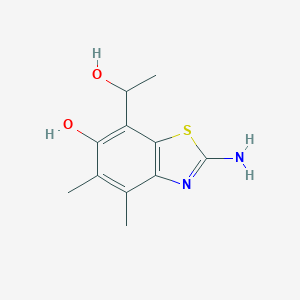

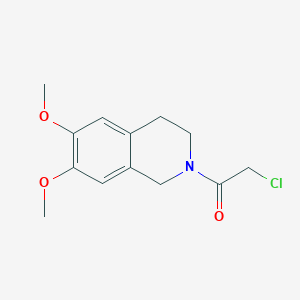

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate and related compounds involves complex reactions that yield highly diversified structures. For instance, a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been developed to synthesize pyrimido[1,2-a]indoles via sequential Sonogashira and [3+3] cyclocondensation reactions, highlighting the versatility of indole derivatives in organic synthesis (Gupta et al., 2011).

Molecular Structure Analysis

The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound related to ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, has been determined through single-crystal X-ray diffraction. This analysis sheds light on the complex interactions and the importance of hydrogen bonds in the crystal packing of similar compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, demonstrating its reactivity and functional group versatility. For instance, oxidative heterocyclization and condensation reactions have been employed to synthesize selenadiazole and thiadiazole derivatives from methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, showcasing the compound's potential for generating diverse heterocyclic systems (Velikorodov et al., 2016).

Applications De Recherche Scientifique

Ethylene and Plant Growth

Ethylene, a gaseous plant hormone with profound effects on plants, has been extensively studied. Its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is crucial in plant biology. ACC is involved in multiple biological roles beyond being ethylene's precursor. It can be conjugated to different derivatives, metabolized by bacteria favoring plant growth, and is part of a sophisticated transport mechanism ensuring proper ethylene responses. Some studies even suggest ACC functions independently as a signal, showcasing its significant role in plant biology (Van de Poel & Van Der Straeten, 2014).

Biomass Conversion and Material Synthesis

5-Hydroxymethylfurfural (HMF), derived from plant biomass like hexose carbohydrates and lignocellulose, is a versatile reagent and a significant feedstock for the chemical industry. It could replace non-renewable hydrocarbon sources to a considerable extent. The synthesis of HMF from plant feedstocks and its use in producing monomers, polymers, fuels, solvents, and various chemicals are crucial areas of research. Future projections indicate HMF and its derivatives, such as 5-ethoxymethylfurfural, could be a primary carbon and hydrogen source for 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Indolic Structure Metabolites in Disease Biomarkers

Indolic structure metabolites, including those from microbial biotransformation of tryptophan, are gaining attention for their potential as biomarkers in non-infection diseases. These metabolites, including indole-3-acetic acid and indole-3-propionic acid, are associated with gut bacteria and show notable concentration changes in cardiovascular, brain, and gastrointestinal diseases. Understanding these metabolites' roles could be significant in diagnosing and treating various diseases, emphasizing the importance of maintaining a constant level of indolic structure metabolites in the human body (Beloborodova, Chernevskaya, & Getsina, 2020).

Orientations Futures

The future directions of research on “ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate” and similar compounds could involve further investigation of their synthesis, biological activity, and potential applications in medicine . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Propriétés

IUPAC Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKRXQYFEJCJEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355671 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

CAS RN |

89607-80-7 |

Source

|

| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.